1-(3-Iodo-2-methyl-phenyl)hexahydropyrimidine-2,4-dione
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Overview
Description
1-(3-Iodo-2-methyl-phenyl)hexahydropyrimidine-2,4-dione is a heterocyclic compound that features a hexahydropyrimidine ring fused with a phenyl group substituted with iodine and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodo-2-methyl-phenyl)hexahydropyrimidine-2,4-dione typically involves multi-step reactions. One common method starts with the preparation of the phenyl ring substituted with iodine and a methyl group. This intermediate is then subjected to cyclization reactions to form the hexahydropyrimidine ring. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Iodo-2-methyl-phenyl)hexahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The iodine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
1-(3-Iodo-2-methyl-phenyl)hexahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Iodo-2-methyl-phenyl)hexahydropyrimidine-2,4-dione involves its interaction with molecular targets in biological systems. The iodine and methyl groups in the phenyl ring can influence the compound’s binding affinity to specific enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- 1-(3-Bromo-2-methyl-phenyl)hexahydropyrimidine-2,4-dione
- 1-(3-Chloro-2-methyl-phenyl)hexahydropyrimidine-2,4-dione
- 1-(3-Fluoro-2-methyl-phenyl)hexahydropyrimidine-2,4-dione
Uniqueness: 1-(3-Iodo-2-methyl-phenyl)hexahydropyrimidine-2,4-dione is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and higher electronegativity of iodine can lead to different interaction profiles with molecular targets, making this compound particularly interesting for further study.
Properties
Molecular Formula |
C11H11IN2O2 |
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Molecular Weight |
330.12 g/mol |
IUPAC Name |
1-(3-iodo-2-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H11IN2O2/c1-7-8(12)3-2-4-9(7)14-6-5-10(15)13-11(14)16/h2-4H,5-6H2,1H3,(H,13,15,16) |
InChI Key |
BEYFXEGRPMWKTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1I)N2CCC(=O)NC2=O |
Origin of Product |
United States |
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